

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

CAS number 914347-21-0

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Compound of Interest

Compound Name: *Ethyl 5-bromo-2-phenylthiazole-4-carboxylate*

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An In-Depth Technical Guide to **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate** (CAS 914347-21-0): A Keystone Scaffold for Modern Drug Discovery

Executive Summary

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its structure incorporates three key features for chemical diversification: a stable 2-phenylthiazole core, a reactive bromine atom at the 5-position, and an ethyl ester at the 4-position. This unique combination allows for the strategic and modular synthesis of vast libraries of compounds. The thiazole ring itself is a "privileged scaffold," found in numerous FDA-approved drugs and biologically active molecules, underscoring the therapeutic potential of its derivatives.^{[1][2][3]} This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, and its proven applications as a versatile intermediate in the creation of novel therapeutic agents.

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry.^[4] Its prevalence in nature, exemplified by its

presence in Vitamin B1 (thiamine), hints at its fundamental biological compatibility.^[5] Synthetic thiazole derivatives have been shown to exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antifungal, and CNS-regulating properties.^{[1][2][6]} The stability of the thiazole ring, coupled with its ability to engage in hydrogen bonding and other non-covalent interactions, makes it an ideal scaffold for designing molecules that can effectively interact with biological targets.^[3] The development of drugs like the antiretroviral Ritonavir and the anti-inflammatory Meloxicam showcases the therapeutic success of this versatile moiety.^{[1][2]}

Physicochemical Profile of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

A clear understanding of a compound's physical and chemical properties is fundamental for its application in synthesis and development. The key characteristics of **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate** are summarized below.

Property	Value	Source(s)
CAS Number	914347-21-0	[7] [8] [9]
Molecular Formula	C ₁₂ H ₁₀ BrNO ₂ S	[7] [9]
Molecular Weight	312.18 g/mol	[7] [9]
IUPAC Name	Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate	[10]
Density	1.5 g/cm ³	[7]
Boiling Point	408°C at 760 mmHg	[7]
Flash Point	200.6°C	[7]
Purity	Typically ≥95%	[9] [10]
Physical Form	Solid	
Storage	Sealed in dry, 2-8°C	[8]

Synthesis and Mechanistic Insights

The construction of the substituted thiazole core is most reliably achieved through the Hantzsch thiazole synthesis, a classic and high-yielding reaction first described in 1887.[11][12]

The Hantzsch Thiazole Synthesis: A Foundational Approach

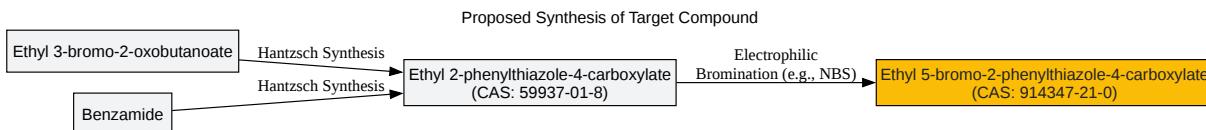
The Hantzsch synthesis involves the condensation reaction between an α -haloketone and a thioamide.[13] The reaction proceeds through a multistep pathway initiated by an SN_2 attack of the nucleophilic sulfur from the thioamide onto the electrophilic carbon of the α -haloketone.[14] This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[11] The versatility of this method allows for the introduction of various substituents on the final thiazole product by simply changing the starting materials.

General Mechanism of Hantzsch Thiazole Synthesis

Proposed Synthetic Pathway for Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

While direct synthesis in a single step is possible, a more common and controllable laboratory approach involves a two-step sequence: the initial formation of the 2-phenylthiazole-4-carboxylate core, followed by selective bromination at the electron-rich C5 position.

- Step 1: Hantzsch Synthesis of Ethyl 2-phenylthiazole-4-carboxylate. Reaction of ethyl 3-bromo-2-oxobutanoate with benzamide provides the precursor, ethyl 2-phenylthiazole-4-carboxylate (CAS 59937-01-8).[15]
- Step 2: Electrophilic Bromination. The synthesized thiazole is then subjected to electrophilic bromination using a reagent like N-Bromosuccinimide (NBS) or bromine in acetic acid to install the bromo group specifically at the 5-position, yielding the final product.



[Click to download full resolution via product page](#)*Proposed Synthesis of Target Compound*

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established chemical principles for thiazole synthesis and bromination.

Part A: Synthesis of Ethyl 2-phenylthiazole-4-carboxylate

- To a solution of benzamide (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add ethyl 3-bromo-2-oxobutanoate (1.1 eq).
- Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
- Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
- Pour the concentrated mixture into cold water, leading to the precipitation of the crude product.
- Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
- Recrystallize the crude solid from ethanol to yield pure ethyl 2-phenylthiazole-4-carboxylate as a solid.

Part B: Bromination to Ethyl 5-bromo-2-phenylthiazole-4-carboxylate

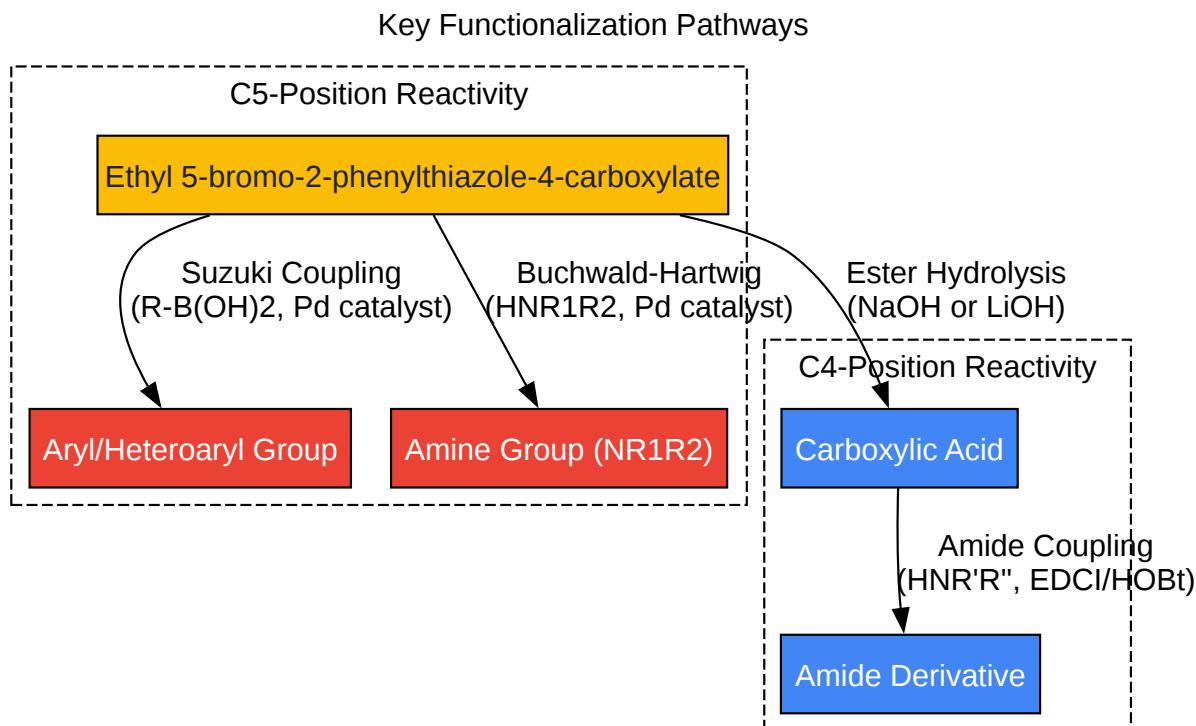
- Dissolve the ethyl 2-phenylthiazole-4-carboxylate (1.0 eq) from Part A in glacial acetic acid (10 mL/mmol) in a flask protected from light.
- Cool the solution to 0-5°C in an ice bath.

- Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, maintaining the temperature below 10°C.
- Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
- Carefully pour the reaction mixture into a beaker of ice water, resulting in the precipitation of the brominated product.
- Collect the precipitate by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a cold 5% sodium thiosulfate solution to quench any remaining bromine.
- Wash again with water and dry the solid under vacuum to afford the final product, **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate**.

Chemical Reactivity and Strategic Functionalization

The title compound is not typically an end-product but rather a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications to build molecular complexity.

- C5-Bromo Group: This is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents, which is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies.[16][17]
- C4-Ethyl Ester: This group can be readily hydrolyzed under basic conditions (e.g., NaOH or LiOH) to the corresponding carboxylic acid. The resulting acid is a key precursor for forming amide bonds via coupling with a diverse range of amines, a common strategy to improve pharmacokinetic properties and explore new binding interactions.[18][19]

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Key Functionalization Pathways

Detailed Experimental Protocol: Functionalization (Amide Formation)

- Ester Hydrolysis: Dissolve **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate** (1.0 eq) in a mixture of THF/water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature until TLC analysis confirms the complete consumption of the starting ester.
- Acidification: Acidify the reaction mixture to pH ~2-3 with 1N HCl.
- Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

- Amide Coupling: Dissolve the crude 5-bromo-2-phenylthiazole-4-carboxylic acid (1.0 eq) in an anhydrous solvent like DMF or DCM.
- Add a coupling agent such as EDCI (1.2 eq) and an activator like HOBr (1.2 eq), followed by a tertiary amine base like DIEA (2.5 eq).
- Stir the mixture for 15-20 minutes at room temperature to form the activated ester.
- Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.
- Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude residue by column chromatography on silica gel to obtain the desired amide derivative.

Applications in Contemporary Drug Discovery

The true value of **Ethyl 5-bromo-2-phenylthiazole-4-carboxylate** is demonstrated by its successful application in the synthesis of biologically active molecules targeting a range of diseases.

- Anticancer Agents: The 2-phenylthiazole-4-carboxamide scaffold has been identified as a promising core for the development of novel cytotoxic agents. Studies have shown that derivatives synthesized from this core exhibit potent activity against various human cancer cell lines, including breast and colon cancer.^{[18][19]} The ability to rapidly generate libraries of amides at the C4-position and diverse bi-aryl compounds via C5-coupling allows for extensive exploration of the SAR to optimize potency and selectivity.^[4]
- Antifungal CYP51 Inhibitors: Lanosterol 14 α -demethylase (CYP51) is a critical enzyme in fungal cell membrane biosynthesis and a validated target for antifungal drugs. Phenylthiazole derivatives have been designed and synthesized as potent CYP51 inhibitors.^[16] The synthesis of these inhibitors often utilizes the C5-bromo position of a thiazole

intermediate for Suzuki coupling to introduce various substituted phenyl rings, highlighting the strategic importance of this functional handle in modulating target engagement.[16]

- **Broad Biological Significance:** Beyond cancer and fungal infections, the substituted thiazole nucleus is integral to compounds with a vast array of biological activities. These include agents for treating hypertension, HIV, bacterial infections, and central nervous system disorders.[2][5] The title compound provides a reliable and versatile starting point for accessing novel chemical space within these and other therapeutic areas.

Conclusion

Ethyl 5-bromo-2-phenylthiazole-4-carboxylate (CAS 914347-21-0) is far more than a simple chemical reagent; it is a strategic platform for innovation in drug discovery. Its well-defined physicochemical properties, accessible synthesis via the robust Hantzsch reaction, and orthogonally reactive functional groups make it an invaluable tool for medicinal chemists. By enabling the efficient and modular synthesis of diverse compound libraries, it facilitates the rapid exploration of structure-activity relationships, accelerating the journey from a chemical scaffold to a potential therapeutic candidate. For any research organization focused on the development of novel small-molecule drugs, mastering the chemistry of this keystone intermediate is a significant step toward achieving its goals.

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